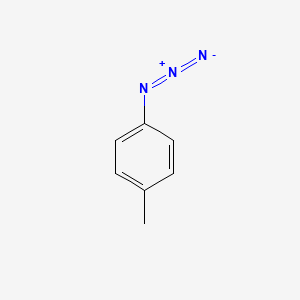

1-Azido-4-methylbenzene

概要

説明

1-Azido-4-methylbenzene, also known as 4-Methylphenyl azide or p-Tolyl azide, is an aromatic azide compound with the molecular formula C₇H₇N₃. It is a derivative of toluene where the hydrogen atom at the para position is replaced by an azido group (N₃). This compound is of significant interest in organic chemistry due to its reactivity and applications in various synthetic processes .

準備方法

Synthetic Routes and Reaction Conditions: 1-Azido-4-methylbenzene can be synthesized through the diazotization of 4-methylaniline followed by azidation. The process involves the following steps:

Diazotization: 4-Methylaniline is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) to form the diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide (NaN₃) to yield this compound.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis typically follows the laboratory procedures with optimization for scale, safety, and efficiency. Industrial processes may involve continuous flow reactors and automated systems to handle the hazardous azide intermediates safely .

化学反応の分析

Cycloaddition Reactions

The azide group undergoes [3+2] cycloadditions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming stable triazole derivatives.

Key Examples:

Mechanism:

-

Cu(I) coordinates to the alkyne, forming a copper acetylide intermediate.

-

Azide reacts via a stepwise process, forming a six-membered transition state to yield 1,4-triazoles .

Reduction Reactions

The azide group is reduced to primary amines under hydrogenation or hydride-based conditions.

Key Pathways:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOH, RT | 4-Methylbenzylamine | 85–95% | |

| NaBH₄, PdCl₂ | H₂O, 50°C | 4-Methylbenzylamine | 75% |

Applications:

-

Produces amines for pharmaceutical intermediates.

-

Avoids explosive HN₃ generation compared to Staudinger reactions.

Substitution Reactions

The azide group acts as a leaving group in nucleophilic substitutions.

Notable Reactions:

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Water (Hydrolysis) | H₂SO₄, 100°C | 4-Methylphenol | 60% | |

| Thiols | K₂CO₃, DMF | Thioethers | 65–80% | |

| Amines | TBAHS, KOH, H₂O, 100°C | Secondary amines | 90% |

Example Procedure:

this compound reacts with aldehydes/ketones in water with tetrabutylammonium hydrogensulfate (TBAHS) and KOH at 100°C, yielding secondary amines via in situ imine formation and azide substitution .

Thermal and Photolytic Decomposition

Thermal or UV-induced decomposition generates nitrene intermediates.

Reactivity:

-

Nitrenes undergo C–H insertion or dimerization.

-

At 120°C in toluene, forms aziridines via nitrene cyclization .

Staudinger Ligation

Reacts with triarylphosphines to form iminophosphoranes, which hydrolyze to amines.

Conditions:

-

PPh₃, THF, RT → 4-Methylbenzylamine (70% yield).

Comparative Reactivity

| Reaction Type | This compound | 1-Azido-4-nitrobenzene |

|---|---|---|

| CuAAC Rate | Moderate (electron-donating CH₃) | Faster (electron-withdrawing NO₂) |

| Reduction Ease | Easier (lower stability) | Challenging (stable azide) |

| Thermal Stability | Decomposes >100°C | Decomposes >150°C |

科学的研究の応用

Scientific Research Applications

1-Azido-4-methylbenzene finds applications in multiple scientific domains:

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various triazole derivatives, which exhibit significant biological activities, including:

- Antimicrobial Properties : Research indicates that compounds containing azide functionalities can possess antimicrobial effects, enhancing reactivity towards microbial targets.

- Cancer Research : Derivatives of this compound have shown potential in inducing apoptosis in cancer cell lines.

Click Chemistry

The compound is a valuable building block in click chemistry, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction allows for the efficient formation of triazole rings, which are crucial in drug discovery and materials science .

Table 1: Applications in Click Chemistry

| Application | Description |

|---|---|

| Drug Discovery | Formation of triazoles that serve as potential drug candidates |

| Bioconjugation | Labeling biomolecules with fluorescent tags for tracking and imaging |

| Material Science | Functionalization of polymers and surfaces for enhanced properties |

Bioconjugation Techniques

The azido group enables selective reactions with alkynes, facilitating bioconjugation techniques to label biomolecules. This allows researchers to track proteins within cells and study their functions .

Case Study 1: Antimicrobial Activity

A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains. The azido group was found to enhance the reactivity towards microbial targets, leading to effective antimicrobial agents.

Case Study 2: Cancer Cell Line Studies

Research involving various cancer cell lines revealed that derivatives synthesized from this compound could induce apoptosis and inhibit proliferation. These findings suggest potential therapeutic applications in oncology.

作用機序

The mechanism of action of 1-Azido-4-methylbenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition with alkynes to form stable triazoles, a reaction widely used in click chemistry. This reaction is highly specific and efficient, making it valuable for bioconjugation and material science applications . The azido group can also be reduced to an amine, which can then participate in further chemical transformations .

類似化合物との比較

1-Azido-4-methylbenzene can be compared with other aromatic azides:

1-Azido-4-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.

1-Azido-4-bromobenzene: Similar structure but with a bromine atom instead of a methyl group.

1-Azido-4-fluorobenzene: Similar structure but with a fluorine atom instead of a methyl group.

4-Azidoanisole: Similar structure but with a methoxy group instead of a methyl group.

Uniqueness: this compound is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. The methyl group can provide steric hindrance and electronic effects that differentiate it from other aromatic azides .

生物活性

1-Azido-4-methylbenzene, also known as p-tolylazide or 4-methylphenylazide, is an organic compound with the molecular formula C₇H₇N₃. Its structure consists of a benzene ring substituted with an azide group () and a methyl group, making it a member of the class of compounds known as organic azides. The biological activity of this compound is primarily influenced by its azide functionality, which contributes to its reactivity and potential applications in various fields, including medicinal chemistry and materials science.

The presence of the azide group in this compound imparts significant reactivity, especially in click chemistry applications. This compound can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, facilitating the formation of triazoles, which are important in drug discovery and bioconjugation strategies . The reactivity profile of this compound makes it a valuable building block for synthesizing complex biomolecules.

Toxicity and Safety Profile

This compound is classified as potentially toxic due to the mutagenic properties associated with azides. Studies indicate that azides can react with nucleophiles and electrophiles in biological systems, raising concerns about their safety and biological effects . The compound is flammable and irritant, necessitating careful handling in laboratory settings.

Antibacterial Properties

Recent studies have explored the antibacterial activity of derivatives related to this compound. For instance, Schiff base complexes derived from 4-methylbenzene sulfonyl chloride exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. These findings suggest that modifications of the azide compound may enhance its biological activity .

| Compound | Activity | Target Organisms |

|---|---|---|

| Schiff Base Complexes | Antibacterial | Staphylococcus aureus, Escherichia coli |

| This compound Derivatives | Potential Antibacterial | Various strains (under investigation) |

Mutagenic Effects

The mutagenic potential of this compound has been highlighted in several studies. The compound's ability to form reactive intermediates can lead to DNA damage, which raises concerns regarding its use in therapeutic applications . Further research is needed to elucidate the mechanisms behind its mutagenicity and to assess its safety for practical applications.

Case Studies

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives from this compound demonstrated that these compounds could be characterized using techniques such as NMR spectroscopy and mass spectrometry. The synthesized compounds were evaluated for their biological activity, revealing promising results against certain bacterial strains .

Case Study 2: Click Chemistry Applications

In another study, researchers utilized this compound as a precursor in click chemistry reactions to create triazole-containing compounds. These newly synthesized compounds exhibited enhanced biological activities, including anti-inflammatory properties. This underscores the utility of this compound in developing novel therapeutic agents .

特性

IUPAC Name |

1-azido-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c1-6-2-4-7(5-3-6)9-10-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXDRCDGBCOJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90175216 | |

| Record name | Benzene, 1-azido-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101-86-2 | |

| Record name | Benzene, 1-azido-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002101862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-azido-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90175216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Azido-4-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。